

An In-depth Technical Guide to the Physicochemical Properties of Furylacrylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furylacrylic acid*

Cat. No.: *B7790982*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylacrylic acid, a derivative of furan and acrylic acid, serves as a versatile building block in organic synthesis.^[1] Its unique chemical structure, featuring a furan ring conjugated with a carboxylic acid, imparts a range of interesting physicochemical properties that are crucial for its application in medicinal chemistry, polymer science, and materials research.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-furyl)acrylic acid, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of **furylacrylic acid** are summarized in the tables below. These parameters are essential for understanding its behavior in various solvents and biological systems, which is a critical aspect of drug design and development.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₆ O ₃	[2]
Molecular Weight	138.12 g/mol	[2]
Appearance	White to off-white crystalline powder or needles	
Melting Point	139-141 °C	
Boiling Point	286 °C	[2]
Density	1.28 g/cm ³	[1]

Solubility Profile

Solvent	Solubility	Reference
Water	Moderately soluble	[1]
Ethanol	Soluble	
Methanol	Soluble	
Acetone	Soluble	
Dichloromethane	Soluble	
Diethyl Ether	Soluble	

Acidity

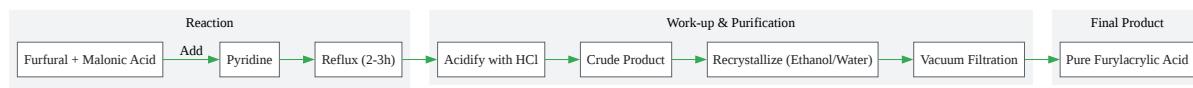
Parameter	Value	Reference
pKa	~4.39 (Predicted)	[3]

Experimental Protocols

Detailed and accurate determination of physicochemical properties is fundamental in chemical research. The following sections provide detailed methodologies for key experiments related to **furylacrylic acid**.

Synthesis of 3-(2-Furyl)acrylic Acid

A common and efficient method for the synthesis of 3-(2-furyl)acrylic acid is the Knoevenagel condensation of furfural with malonic acid in the presence of a basic catalyst like pyridine.[4][5]


Materials:

- Furfural
- Malonic acid
- Pyridine
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol
- Activated charcoal
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beakers
- Erlenmeyer flasks
- Büchner funnel and flask
- Filter paper

- pH paper or meter

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furfural and malonic acid in equimolar amounts.
- Addition of Catalyst: Add pyridine as a catalyst to the reaction mixture.
- Reaction: Heat the mixture to reflux with constant stirring for 2-3 hours.
- Work-up: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the crude **furylacrylic acid**.
- Purification: The crude product can be purified by recrystallization from hot water or an ethanol-water mixture. The use of activated charcoal can help to decolorize the solution.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven.

[Click to download full resolution via product page](#)

Synthesis and Purification of Furylacrylic Acid

Determination of Solubility

The solubility of **furylacrylic acid** can be determined qualitatively and quantitatively.

Qualitative Method:

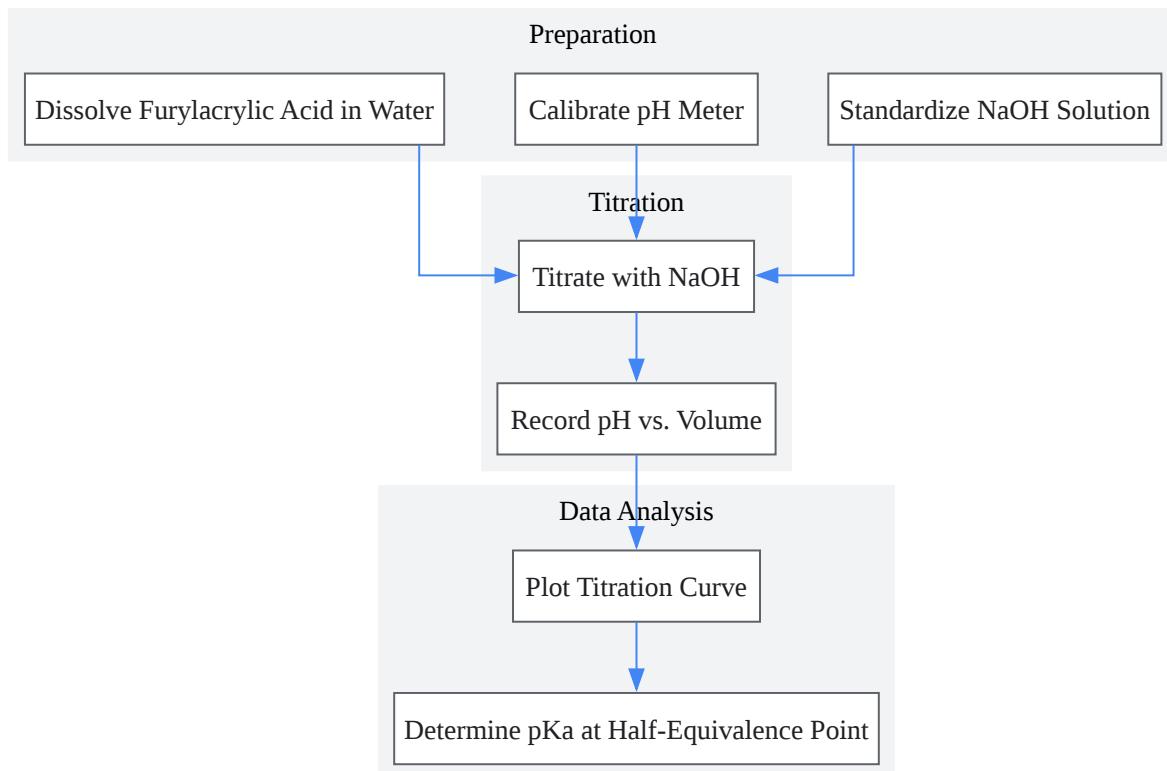
- Add approximately 10-20 mg of **furylacrylic acid** to 1 mL of the desired solvent in a test tube.
- Vigorously shake the test tube for 1-2 minutes.
- Visually inspect the solution for any undissolved solid. The compound is considered soluble if no solid particles are visible.

Quantitative Method (Shake-Flask Method):

- Prepare a saturated solution of **furylacrylic acid** in the chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed flask.
- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Carefully filter the saturated solution to remove any undissolved solid.
- Determine the concentration of **furylacrylic acid** in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a weak acid like **furylacrylic acid**.^{[6][7]}


Materials:

- **Furylacrylic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a combination electrode
- Buret

- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Sample Preparation: Accurately weigh a known amount of **furylacrylic acid** and dissolve it in a known volume of deionized water in a beaker.
- Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
- Titration: Titrate the **furylacrylic acid** solution with the standardized NaOH solution, adding the titrant in small increments.
- Data Collection: Record the pH of the solution after each addition of NaOH.
- Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steep rise in the titration curve.[8][9]

[Click to download full resolution via product page](#)

Workflow for pKa Determination by Potentiometric Titration

Spectral Properties

Spectroscopic data is invaluable for the structural elucidation and characterization of **furylacrylic acid**.

- ^1H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.

- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretches of the furan ring and the acrylic moiety.
- UV-Vis Spectroscopy: The UV-Vis spectrum exhibits absorption maxima corresponding to the electronic transitions within the conjugated system of the molecule. This property is particularly useful for quantitative analysis and for pKa determination.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Biological and Medicinal Significance

While **furylacrylic acid** itself is primarily a synthetic intermediate, the furan scaffold is present in numerous biologically active compounds.[\[14\]](#) Derivatives of **furylacrylic acid** have been investigated for a range of pharmacological activities. Its structural similarity to other naturally occurring phenolic acids, such as ferulic acid, suggests potential for antioxidant and other biological activities.[\[15\]](#) Further research into the biological properties of **furylacrylic acid** and its derivatives could uncover novel therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **furylacrylic acid**, along with robust experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this versatile compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 539-47-9: Furylacrylic acid | CymitQuimica [cymitquimica.com]
- 2. 3-(2-Furyl)acrylic acid 99 539-47-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scribd.com [scribd.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prezi.com [prezi.com]
- 13. ishigirl.tripod.com [ishigirl.tripod.com]
- 14. ijabbr.com [ijabbr.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Furylacrylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790982#physicochemical-properties-of-furylacrylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com